molecular formula C12H16N+ B14903777 1,2,3,3-tetramethyl-3H-indolium

1,2,3,3-tetramethyl-3H-indolium

Cat. No.: B14903777
M. Wt: 174.26 g/mol
InChI Key: AKQUHUJZRFFZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3-Tetramethyl-3H-indol-1-ium: is a heterocyclic organic compound with the molecular formula C12H16N . It is a derivative of indole, characterized by the presence of four methyl groups attached to the indole ring. This compound is often used in various chemical and biological applications due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetramethyl-3H-indol-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,2,3,3-tetramethylindolenine with an alkylating agent such as methyl iodide . The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 1,2,3,3-Tetramethyl-3H-indol-1-ium often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3-Tetramethyl-3H-indol-1-ium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indol-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, modulating their activity. The compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 1,2,3,3-Trimethylindolenine
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole

Comparison: 1,2,3,3-Tetramethyl-3H-indol-1-ium is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and electronic properties. Compared to similar compounds, it exhibits distinct behavior in terms of stability, solubility, and interaction with other molecules .

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQUHUJZRFFZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868778
Record name 1,2,3,3-Tetramethyl-3H-indol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.